molecular formula C12H14N2O2 B4834132 2-[(cyclobutylcarbonyl)amino]benzamide

2-[(cyclobutylcarbonyl)amino]benzamide

Cat. No.: B4834132
M. Wt: 218.25 g/mol
InChI Key: HXUFIZDRFVMBOS-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Benzamide (B126) Derivatives Research

Amide bonds are fundamental in chemistry and biology, forming the backbone of proteins and being present in a vast number of pharmaceuticals. researchgate.net Benzamides, a subclass of amides derived from benzoic acid, are a privileged scaffold in medicinal chemistry. google.com The benzamide core is a versatile platform that can be readily functionalized to interact with a wide range of biological targets. chemicalbook.com

The synthesis of benzamide derivatives is a well-established area of organic chemistry. nih.gov Common methods involve the coupling of a benzoic acid derivative with an amine. researchgate.net For instance, 2-aminobenzamide (B116534) derivatives can be synthesized from isatoic anhydride (B1165640) by reacting it with an appropriate amine. nih.govmdpi.com This reaction proceeds via nucleophilic attack of the amine on a carbonyl group, followed by ring opening and decarboxylation. nih.gov Both conventional heating and microwave-assisted methods have been employed for such syntheses. researchgate.netnih.gov

The resulting 2-aminobenzamide structure is a key pharmacophore, a part of a molecule responsible for its biological activity. researchgate.net The relative orientation of the amino and amide groups can influence the molecule's ability to form hydrogen bonds and interact with biological receptors. mdpi.com

Significance of the Cyclobutylcarbonyl Moiety in Chemical Structures

The cyclobutyl group, a four-membered carbocyclic ring, is increasingly utilized in medicinal chemistry. hmdb.ca Its incorporation into a molecule can confer several advantageous properties. The puckered three-dimensional structure of the cyclobutane (B1203170) ring can introduce conformational rigidity, which can be beneficial for binding to a specific biological target. hmdb.canih.gov This rigidity can also lead to improved metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation. hmdb.ca

Furthermore, the cyclobutyl moiety can serve as a non-planar bioisostere for other groups, such as phenyl rings or alkenes, helping to fill hydrophobic pockets in target proteins and potentially improving potency and selectivity. nih.gov The inclusion of a cyclobutyl group, as seen in the cyclobutylcarbonyl portion of 2-[(cyclobutylcarbonyl)amino]benzamide, is a deliberate design element aimed at exploring these potential benefits.

Overview of Research Trajectories for Novel Organic Compounds

The exploration of a new organic compound like this compound typically follows a structured research path. The initial phase involves the development of an efficient and scalable synthetic route. researchgate.net Once the compound is synthesized and purified, its structure must be unequivocally confirmed using a suite of analytical techniques.

Key Research Stages for Novel Compounds:

Research StageDescriptionTechniques
Synthesis Creation of the target molecule from simpler starting materials.Coupling reactions, purification by chromatography or recrystallization. researchgate.netnih.gov
Structural Elucidation Unambiguous determination of the molecule's chemical structure and connectivity.NMR spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS). mdpi.comresearchgate.net
Physicochemical Profiling Measurement of fundamental physical and chemical properties.Melting point determination, solubility assays. nih.gov
Biological Screening Evaluation of the compound's activity in relevant biological assays.In vitro enzyme inhibition assays, cell-based assays for various therapeutic areas.
Lead Optimization If promising activity is found, structural modifications are made to improve potency, selectivity, and drug-like properties.Synthesis of analogues with different substituents.

Spectroscopic analysis is crucial in this process. Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups in this compound, such as the N-H and C=O stretches of the amide groups. chemicalbook.com Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments, confirming the connectivity of the cyclobutyl, carbonyl, and benzamide components. researchgate.net

Following characterization, the compound would typically be entered into screening programs to assess its biological activity. Given the prevalence of benzamide derivatives in drug discovery, this compound could be evaluated for a wide range of potential therapeutic applications. cyberleninka.ru

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclobutanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-11(15)9-6-1-2-7-10(9)14-12(16)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUFIZDRFVMBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Cyclobutylcarbonyl Amino Benzamide

Retrosynthetic Analysis of the 2-[(cyclobutylcarbonyl)amino]benzamide Scaffold

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. nih.gov For this compound, the most logical and common disconnection strategy targets the amide bond, which is the key linkage in the molecule's structure. amazonaws.com

This primary disconnection, a C-N bond cleavage, simplifies the target molecule into two key synthons: an acyl cation derived from cyclobutanecarboxylic acid and an aniline (B41778) derivative, 2-aminobenzamide (B116534). These synthons correspond to readily available or preparable chemical reagents.

Figure 1: Retrosynthetic Disconnection of this compound

Advanced Synthetic Approaches and Innovations

Flow Chemistry Applications for Scalable Synthesis

While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry offer significant advantages for its scalable production. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, provides enhanced control over reaction parameters, improved safety, and often higher yields and purity. rsc.org

The amidation reaction, a key step in the synthesis of this compound, is well-suited for flow chemistry. researchgate.net Continuous flow reactors, such as packed-bed reactors or microreactors, can be employed to achieve precise control over temperature, pressure, and reaction time. rsc.org This is particularly beneficial for exothermic reactions, as the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing the formation of hotspots and byproducts.

For the Rh(III)-catalyzed C-H amidation, a flow process could involve pumping a solution of the acetanilide (B955) and cyclobutyl isocyanate through a heated reactor containing an immobilized rhodium catalyst. nih.govrsc.org Immobilizing the catalyst in a packed-bed reactor would simplify product purification by allowing the product stream to flow through while the catalyst remains in the reactor, enabling its reuse and reducing contamination of the final product. rsc.org

The scalability of flow chemistry is another significant advantage. Increasing the production volume can be achieved by either running the flow process for a longer duration or by "scaling out," which involves using multiple identical reactors in parallel. This avoids the challenges often associated with scaling up batch reactors.

Purification and Isolation Techniques for this compound in Research

The purification and isolation of this compound are critical steps to obtain a product of high purity, which is essential for its characterization and any subsequent applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.

Crystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. rsc.org The crude this compound would be dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A common solvent system used for the recrystallization of N-acyl anthranilamides is a mixture of a more soluble solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) and a less soluble, non-polar solvent like hexane (B92381) or heptane (B126788) to induce precipitation. rsc.org

Chromatography: For small-scale research purposes or when dealing with complex mixtures of impurities, column chromatography is a powerful purification method. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is then passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. The fractions containing the pure product are then collected and the solvent is evaporated. A typical eluent system for N-acyl anthranilamides might be a gradient of ethyl acetate in hexane. rsc.org

Extraction: Liquid-liquid extraction is often used during the work-up of the reaction mixture to remove inorganic salts and other water-soluble impurities. The reaction mixture is typically dissolved in an organic solvent that is immiscible with water, and then washed with water or an aqueous solution of an acid or base to remove specific impurities.

Filtration: After crystallization, the purified solid product is isolated from the mother liquor by filtration. This is typically done using a Büchner funnel under vacuum. The collected solid is then washed with a small amount of cold solvent to remove any remaining impurities from the surface of the crystals.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Technique Principle Application in Research Typical Solvents/Materials
Recrystallization Difference in solubility at different temperaturesPrimary purification of the crude productDichloromethane/Hexane, Ethyl Acetate/Hexane rsc.org
Column Chromatography Differential adsorption on a stationary phasePurification of small to medium scale reactions, separation of closely related impuritiesSilica gel, Ethyl Acetate/Hexane gradients rsc.org
Extraction Partitioning between two immiscible liquidsRemoval of inorganic salts and water-soluble byproducts during work-upDichloromethane, Ethyl Acetate, Water
Filtration Separation of a solid from a liquidIsolation of the purified solid product after crystallizationBüchner funnel, filter paper

Structural Elucidation and Confirmation Methodologies for 2 Cyclobutylcarbonyl Amino Benzamide

Spectroscopic Analysis Techniques for Molecular Structure Assignment

Spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, a comprehensive picture of its structure can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectroscopy are crucial for the structural assignment of 2-[(cyclobutylcarbonyl)amino]benzamide.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzamide (B126) ring, the protons of the cyclobutyl group, and the protons of the amide and amine groups. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) provide valuable information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct peaks for the carbonyl carbons of the amide and benzamide groups, the aromatic carbons, and the aliphatic carbons of the cyclobutyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR) Notes
Aromatic CH7.0 - 8.5115 - 140MultipletThe four protons on the benzene (B151609) ring will show complex splitting patterns due to coupling with each other.
Amide NH9.5 - 10.5-Broad SingletThe chemical shift can be variable and may exchange with D₂O.
Benzamide NH₂5.5 - 6.5-Broad SingletThe two protons may appear as a single broad peak and can exchange with D₂O.
Cyclobutyl CH2.5 - 3.540 - 50MultipletThe methine proton adjacent to the carbonyl group.
Cyclobutyl CH₂1.8 - 2.418 - 30MultipletThe methylene (B1212753) protons of the cyclobutyl ring will exhibit complex splitting.
Amide C=O-170 - 175-Carbonyl carbon of the cyclobutylcarbonyl group.
Benzamide C=O-165 - 170-Carbonyl carbon of the benzamide group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound, the IR spectrum would be characterized by absorption bands indicative of N-H bonds, C=O bonds, and aromatic C-H and C=C bonds.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode Intensity
N-H (Amide)3300 - 3500StretchingMedium
N-H (Amine)3100 - 3300StretchingMedium
C-H (Aromatic)3000 - 3100StretchingMedium to Weak
C-H (Aliphatic)2850 - 3000StretchingMedium
C=O (Amide)1680 - 1700StretchingStrong
C=O (Benzamide)1640 - 1660StretchingStrong
C=C (Aromatic)1450 - 1600StretchingMedium to Weak
N-H (Bend)1550 - 1650BendingMedium

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The molecular formula for this compound is C₁₂H₁₄N₂O₂. The calculated exact mass would be approximately 218.1055 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern can help to confirm the structure. Common fragmentation pathways would likely involve the cleavage of the amide bonds.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Notes
218.1055[M]⁺ (Molecular Ion)Corresponds to the intact molecule.
136.0609[C₇H₆NO]⁺Loss of the cyclobutylcarbonyl group.
120.0453[C₇H₆N₂O]⁺Loss of the cyclobutyl group.
83.0500[C₅H₇O]⁺The cyclobutylcarbonyl cation.

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide valuable data on molecular connectivity, X-ray crystallography offers the most definitive proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction of this compound

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. This can be achieved through slow evaporation of a suitable solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)13.1
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1089
Z4
Calculated Density (g/cm³)1.33

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure not only confirms the molecular connectivity but also reveals how the molecules are arranged in the solid state. This crystal packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. In the case of this compound, the presence of amide and amine groups provides sites for extensive hydrogen bonding.

Vibrational Circular Dichroism (VCD) and Chiroptical Studies

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution and for providing detailed insights into their conformational preferences. youtube.comnih.gov While this compound itself is not chiral in its ground state, chiroptical studies, particularly VCD, become highly relevant for its chiral derivatives or when the molecule adopts stable, non-superimposable conformations (conformers or atropisomers) that render it chiral.

The structural complexity of this compound, with its rotatable bonds and flexible cyclobutyl group, gives rise to a landscape of different possible conformations. Restricted rotation around the amide C-N bond and the bond connecting the cyclobutyl ring to the carbonyl group can lead to the existence of stable conformers. If these conformers are chiral (i.e., they are non-superimposable mirror images), they can be studied using VCD.

Theoretical Framework and Application

A typical VCD analysis involves a synergistic approach combining experimental measurements with quantum chemical calculations. nih.gov The process for analyzing a chiral derivative or conformer of this compound would generally follow these steps:

Conformational Search: A thorough computational search for all possible stable conformers of the molecule is performed. This is crucial as the observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers.

Quantum Chemical Calculations: For each identified conformer, its geometry is optimized, and its theoretical VCD and infrared (IR) absorption spectra are calculated using methods like Density Functional Theory (DFT). nih.gov

Spectral Averaging: A Boltzmann-averaged theoretical VCD spectrum is generated based on the relative energies of the calculated conformers. youtube.com

Comparison and Assignment: The calculated, averaged spectrum is then compared to the experimentally measured VCD spectrum. A good match between the experimental and theoretical spectra allows for the unambiguous assignment of the molecule's absolute configuration or the determination of its dominant conformation in solution. core.ac.uk

The benzamide chromophore is a well-established subject for chiroptical studies, although its behavior can be complex. nih.govresearchgate.netlookchem.com The amide I band, which arises primarily from the C=O stretching vibration, is often a key diagnostic signal in the VCD spectra of benzamide-containing molecules and peptides, providing information about the secondary structure and conformation. nih.govresearchgate.net

Potential Chiral Conformers and VCD Signatures

For this compound, the puckering of the cyclobutane (B1203170) ring and the relative orientation of the cyclobutylcarbonyl and benzamide moieties can lead to chiral conformers. The VCD spectrum would be highly sensitive to these subtle structural differences. Specific vibrational modes, such as the amide I (C=O stretch), amide II (N-H bend and C-N stretch), and various C-H bending and stretching modes of the cyclobutyl ring, would be expected to exhibit VCD signals.

The table below illustrates the type of data that would be generated in a VCD study of a hypothetical chiral conformer of this compound. The frequencies and signs are representative and based on general principles of VCD spectroscopy for amide-containing molecules.

Table 1: Hypothetical VCD and IR Data for a Chiral Conformer of this compound

Frequency (cm⁻¹)Vibrational AssignmentCalculated IR IntensityCalculated VCD Intensity (Δε)
~3350N-H StretchModerateWeak (+)
~3050Aromatic C-H StretchWeakVery Weak (-)
~2950Cyclobutyl C-H StretchStrongModerate (-)
~1680Amide I (C=O Stretch)Very StrongStrong (+)
~1600Aromatic C=C StretchStrongWeak (+)
~1530Amide II (N-H Bend)StrongModerate (-)
~1450Cyclobutyl CH₂ ScissorModerateWeak (-)
~1250Amide III (C-N Stretch)ModerateModerate (+)

Note: This table is illustrative. The actual frequencies, intensities, and signs of the VCD signals (+) or (-) would depend on the specific, stable chiral conformation adopted by the molecule.

Detailed analysis of such VCD spectra, when compared with calculated spectra for different possible stereoisomers, can provide definitive structural elucidation. researchgate.netrsc.orgru.nl For instance, the sign of the intense Amide I band is often directly correlated with the twist around the amide bond, providing a clear indicator of the conformational state. While specific experimental VCD studies on this compound are not present in the surveyed literature, the established methodologies for related benzamides and cyclic amides demonstrate the powerful potential of VCD for its detailed stereochemical and conformational analysis. nih.govnih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Cyclobutylcarbonyl Amino Benzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and predict a variety of molecular properties from first principles.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the geometry and stability of different conformers. bohrium.com For 2-[(cyclobutylcarbonyl)amino]benzamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the preferred spatial arrangement of the cyclobutylcarbonyl group relative to the benzamide (B126) core. researchgate.netmdpi.com

Table 1: Predicted Relative Energies of this compound Conformers
ConformerDihedral Angle (C_aryl-C_carbonyl-N-H)Intramolecular H-BondRelative Energy (kcal/mol)
A (Global Minimum) ~0°Yes (N-H···O=C)0.00
B ~180°No+3.5
C ~90°No+7.2

Note: This table presents hypothetical data based on typical DFT calculations for analogous benzamide structures. The exact values would require specific calculations for the target molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other chemical species. youtube.comirjweb.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap implies that the molecule is more polarizable and reactive. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -E_LUMO : The energy released when an electron is added.

Electronegativity (χ) = (I + A) / 2 : The ability to attract electrons.

Chemical Hardness (η) = (I - A) / 2 : Resistance to change in electron distribution.

Chemical Softness (S) = 1 / (2η) : A measure of polarizability.

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (-(I+A)/2).

These descriptors, derived from DFT calculations, provide a quantitative measure of the molecule's reactivity profile, helping to predict its behavior in different chemical environments. mdpi.comresearchgate.netnih.gov

Table 2: Calculated Electronic Properties and Reactivity Descriptors
ParameterValue (eV)Description
E_HOMO -6.35Electron donating ability
E_LUMO -1.52Electron accepting ability
Energy Gap (ΔE) 4.83Chemical reactivity and stability
Ionization Potential (I) 6.35Energy to remove an electron
Electron Affinity (A) 1.52Energy to accept an electron
Chemical Hardness (η) 2.415Resistance to charge transfer
Electronegativity (χ) 3.935Electron attracting tendency

Note: This table contains representative data for a benzamide derivative calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Molecular Dynamics Simulations of this compound in Solvation or Biological Mimetic Environments

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are invaluable for understanding how a molecule like this compound behaves in a realistic environment, such as in an aqueous solution or bound to a biological target like a protein. rsc.orgnih.gov

In these simulations, the molecule is placed in a box of solvent molecules (e.g., water) or within the binding site of a macromolecule. By solving Newton's equations of motion for every atom in the system, MD tracks the trajectory of the molecule over time, typically on the nanosecond to microsecond timescale. mdpi.com

Key insights from MD simulations include:

Conformational Stability : Assessing the stability of the lowest-energy conformers predicted by DFT in a dynamic, solvated environment.

Solvent Interactions : Analyzing the formation and lifetime of hydrogen bonds between the molecule and surrounding water molecules.

Binding Stability : When simulated within a protein's active site, MD can evaluate the stability of the ligand-protein complex. mdpi.com Parameters like the Root Mean Square Deviation (RMSD) of the ligand's position are monitored. A stable RMSD indicates a stable binding mode. nih.gov

Interaction Analysis : Identifying key amino acid residues that form persistent hydrogen bonds or hydrophobic interactions with the ligand, which is crucial for understanding the basis of its biological activity. nih.govmdpi.com

For example, an MD simulation of this compound docked into a hypothetical enzyme active site could reveal that the benzamide's amino group and the carbonyl oxygen are crucial for anchoring the molecule through hydrogen bonds with specific residues. nih.gov

Structure-Activity Relationship (SAR) Modeling for Structural Exploration of Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent drug candidate. By systematically modifying the chemical structure and observing the effect on biological activity, researchers can build a model that guides the design of more effective analogues. nih.govresearchgate.nettandfonline.com

Computational methods are central to modern SAR exploration and can be broadly categorized as ligand-based or structure-based.

Ligand-Based Design : This approach is used when the 3D structure of the biological target is unknown. It relies on a set of molecules with known activities.

Pharmacophore Modeling : Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.govnih.gov For this compound analogues, a pharmacophore model might highlight the importance of the amide linker, the aromatic ring, and a hydrophobic cyclobutyl moiety.

Quantitative Structure-Activity Relationship (QSAR) : Develops a mathematical model that correlates the physicochemical properties (descriptors) of a series of compounds with their biological activity. nih.govtandfonline.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize where steric bulk, positive/negative charge, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity. mdpi.comtandfonline.com

Structure-Based Design : This approach requires the 3D structure of the target protein, typically obtained from X-ray crystallography or NMR.

Molecular Docking : Predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity (docking score). nih.gov This allows for the virtual screening of large libraries of compounds and provides a structural hypothesis for how a ligand binds, which can then be tested and refined using MD simulations. tandfonline.com

An SAR study on this compound might reveal that increasing the size of the cycloalkyl ring enhances hydrophobic interactions, while adding hydrogen-bond donors to the benzamide ring improves affinity. acs.orgelsevierpure.com

Table 3: Hypothetical SAR Data for Analogues
AnalogueModificationPredicted Activity (IC₅₀, µM)Rationale
Parent 2-[(cyclobutyl carbonyl)amino]benzamide5.0Baseline
Analogue 1 2-[(cyclopentyl carbonyl)amino]benzamide2.5Enhanced hydrophobic interaction
Analogue 2 2-[(cyclobutylcarbonyl)amino]-5-hydroxy -benzamide3.2New H-bond donor interaction
Analogue 3 2-[(acetyl )amino]benzamide15.0Loss of key hydrophobic group

Note: This table illustrates a hypothetical SAR trend. Actual results depend on the specific biological target and experimental validation.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds and interpreting experimental data. mdpi.comresearchgate.net

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing the computed spectrum with the experimental one can help confirm the correct structure and assign specific peaks, especially for complex molecules. researchgate.netgithub.io

UV-Visible Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.gov This method computes the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. mdpi.comresearchgate.net These calculations can also help understand the nature of the electronic transitions, such as n→π* or π→π* transitions.

Table 4: Comparison of Experimental and Predicted Spectroscopic Data
Spectroscopic ParameterExperimental ValuePredicted ValueMethod
¹H NMR (Amide NH) 8.9 ppm8.6 ppmGIAO-DFT
¹³C NMR (Carbonyl C) 172.1 ppm171.5 ppmGIAO-DFT
UV-Vis (λ_max) 285 nm289 nmTD-DFT

Note: This table shows representative data illustrating the typical agreement between experimental and computationally predicted spectra for similar aromatic amides. mdpi.comnih.govresearchgate.net

Reactivity and Derivatization Studies of 2 Cyclobutylcarbonyl Amino Benzamide

Chemical Transformations and Reaction Mechanisms

The reactivity of 2-[(cyclobutylcarbonyl)amino]benzamide is governed by the interplay of its functional groups: the primary amine, the two amide linkages, the aromatic ring, and the cyclobutyl group.

Hydrolysis and Solvolysis Reactions of the Amide Linkages

The this compound molecule contains two distinct amide bonds: a primary benzamide (B126) and a secondary N-acyl amide. Both are susceptible to hydrolysis under acidic or basic conditions, although amides are generally stable functional groups requiring vigorous conditions for cleavage. masterorganicchemistry.com

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. chemguide.co.uklibretexts.org Proton transfer and elimination of the amine fragment yield the corresponding carboxylic acid and ammonium (B1175870) ion. masterorganicchemistry.comchemguide.co.uk For this compound, hydrolysis would likely occur at both amide linkages, yielding 2-aminobenzoic acid, cyclobutanecarboxylic acid, and ammonia (B1221849) under forcing conditions. The relative rates of hydrolysis of the two amides would depend on steric and electronic factors.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemguide.co.uk This process is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation. The reaction yields a carboxylate salt and an amine. masterorganicchemistry.comlibretexts.org Treatment of this compound with a strong base like sodium hydroxide at elevated temperatures would be expected to produce sodium 2-aminobenzoate, sodium cyclobutanecarboxylate, and ammonia.

The solvolysis of amides with other nucleophiles, such as alcohols (alcoholysis), can also occur, typically under acidic or basic catalysis, to yield esters.

Table 1: Representative Conditions for Amide Hydrolysis

Amide Type Reagents and Conditions Products Reference
Primary Aliphatic Amide Dilute HCl, heat Carboxylic acid, Ammonium salt chemguide.co.uk
Primary Aliphatic Amide NaOH(aq), heat Carboxylate salt, Ammonia libretexts.org
N-Substituted Benzamide Concentrated HCl, reflux Benzoic acid, Amine hydrochloride masterorganicchemistry.com

Electrophilic and Nucleophilic Substitution Reactions on the Benzamide Ring

The benzamide ring in this compound is substituted with two groups: a primary amino group (-NH₂) and an acylamino group (-NHCOC₄H₇). Both groups are ortho-, para-directing in electrophilic aromatic substitution reactions. ucalgary.calibretexts.org The amino group is a strong activating group, while the acylamino group is a moderately activating group due to the electron-withdrawing nature of the adjacent carbonyl, which delocalizes the nitrogen lone pair. ucalgary.calkouniv.ac.in

The combined directing effects of these two groups would strongly favor electrophilic substitution at the positions ortho and para to the primary amino group (positions 3 and 5). However, the position ortho to the amino group and meta to the acylamino group (position 3) might be sterically hindered. Therefore, substitution at position 5 is likely to be the major outcome. To avoid potential side reactions and over-reactivity associated with the free amino group, it is often protected, for instance, by acetylation. ucalgary.calibretexts.org

Table 2: Examples of Electrophilic Aromatic Substitution on Aniline (B41778) Derivatives

Substrate Reagent Major Product(s) Reference
Aniline Br₂(aq) 2,4,6-Tribromoaniline libretexts.org
Acetanilide (B955) HNO₃, H₂SO₄ 4-Nitroacetanilide ucalgary.ca
Aniline I₂, NaHCO₃ p-Iodoaniline libretexts.org

Nucleophilic aromatic substitution on the benzamide ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. The existing substituents on this compound are electron-donating, making the ring less susceptible to nucleophilic attack. However, nucleophilic acyl substitution at the primary amide carbonyl is a possible reaction, for instance, with strong organometallic nucleophiles. researchgate.net

Functionalization of the Cyclobutyl Moiety

The cyclobutane (B1203170) ring, while generally considered to be relatively inert, can undergo functionalization, particularly C-H activation reactions. Modern synthetic methods have enabled the direct functionalization of C-H bonds in cyclobutanes, often directed by a nearby functional group. acs.org The amide group in this compound could potentially act as a directing group in transition-metal-catalyzed C-H functionalization reactions. For example, palladium-catalyzed reactions have been used to arylate the C-H bonds of cyclobutanes bearing a directing group. acs.orgacs.orgnih.gov

These reactions typically involve the formation of a palladacycle intermediate, where the metal coordinates to the directing group (e.g., the oxygen or nitrogen of the amide) and activates a C-H bond on the cyclobutyl ring. Subsequent reaction with a coupling partner, such as an aryl halide or boronic acid, leads to the formation of a new carbon-carbon bond on the cyclobutyl ring. nih.govchemrxiv.org The regioselectivity of such reactions (i.e., which C-H bond is functionalized) can be influenced by the catalyst, ligands, and reaction conditions.

Table 3: Directed C-H Functionalization of Cycloalkanes

Substrate Catalyst/Reagents Product Reference
Cyclobutane Carboxamide Pd(OAc)₂, Aminoquinoline ligand, Aryl Iodide Arylated Cyclobutane Carboxamide acs.org
Cycloalkane Carboxylic Acid Pd(OAc)₂, Pyridone ligand, Arene γ-Arylated Cycloalkane Carboxylic Acid nih.gov
Aminomethyl-cyclobutane Pd(II), N-acetyl amino acid ligand, Aryl boronic acid Arylated Aminomethyl-cyclobutane chemrxiv.org

Synthesis of Analogues and Homologs of this compound

The synthesis of analogues and homologs of this compound can be achieved by modifying either the benzamide core or the acyl substituent.

Modification of the Benzamide Scaffold

The benzamide scaffold can be modified by introducing substituents onto the aromatic ring or by altering the primary amide. A common route to 2-aminobenzamide (B116534) derivatives involves the reaction of isatoic anhydride (B1165640) with an amine. nih.govresearchgate.net By using substituted isatoic anhydrides, one can introduce a variety of functional groups onto the benzamide ring. For instance, reacting a substituted isatoic anhydride with ammonia would yield a substituted 2-aminobenzamide, which could then be acylated with cyclobutanecarbonyl chloride to give the desired analogue.

Alternatively, multi-component reactions involving isatoic anhydride, a primary amine, and another reagent can provide more complex benzamide derivatives in a single step. nih.gov The primary amide of this compound could also be converted to other functional groups, such as a nitrile via dehydration, or undergo condensation reactions with aldehydes to form quinazolinone structures. researchgate.net

Table 4: Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride

Isatoic Anhydride Amine Product Reference
Isatoic Anhydride p-Toluidine 2-Amino-N-(p-tolyl)benzamide nih.gov
Isatoic Anhydride Isopropylamine N-Isopropyl-2-aminobenzamide google.com
Isatoic Anhydride Various primary amines N-Alkyl 2-aminobenzamide derivatives nih.gov

Variation of the Acyl Substituent

Analogues with different acyl groups can be synthesized by the acylation of 2-aminobenzamide with various acylating agents. ncert.nic.innih.gov 2-Aminobenzamide can be prepared from isatoic anhydride and ammonia or through the reduction of 2-nitrobenzamide. libretexts.org The acylation reaction is a standard amide bond formation, typically carried out by reacting the amine with an acyl chloride or a carboxylic anhydride in the presence of a base to neutralize the acid byproduct. ncert.nic.in

A wide variety of acyl chlorides or anhydrides can be used to introduce different alkyl, cycloalkyl, aryl, or heterocyclic moieties in place of the cyclobutyl group. This allows for the systematic exploration of the structure-activity relationship of this class of compounds. Carboxylic acids can also be coupled with 2-aminobenzamide using peptide coupling reagents.

Table 5: Acylation of Amines to Form Amides

Amine Acylating Agent Product Reference
Aliphatic/Aromatic Amines Acid Chlorides/Anhydrides N-Substituted Amides ncert.nic.in
2-Aminothiobenzamide Substituted Benzoyl Chlorides 2-Benzoylaminothiobenzamides nih.gov
Anilines α-Oxocarboxylic acids/tert-butyl nitrite 2-Aminobenzophenones rsc.org

Investigation of Tautomerism and Conformational Isomerism

The structural dynamics of this compound, a molecule of interest in medicinal chemistry, are governed by the potential for tautomerism and the presence of multiple conformational isomers. These aspects are crucial as they can significantly influence the molecule's shape, polarity, and ability to interact with biological targets. The investigation into its tautomeric and conformational landscapes reveals key insights into its chemical behavior.

Tautomeric Forms

Tautomerism in this compound would involve the migration of a proton. The primary form is the amide tautomer. A potential, less common tautomeric form is the imidic acid (or enol-imine) tautomer, which would result from the migration of a proton from the amide nitrogen to the carbonyl oxygen.

TautomerIUPAC NameRelative Stability
Amide FormThis compoundPredominant
Imidic Acid Form(Z)-N'-[2-(aminocarbonyl)phenyl]cyclobutanecarboximidic acidSignificantly less stable

Table 1: Predicted Tautomeric Forms of this compound and Their Relative Stabilities based on studies of analogous compounds.

Conformational Isomerism

Intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. A plausible and stable conformation involves the formation of a six-membered ring through a hydrogen bond between the N-H of the secondary amide and the carbonyl oxygen of the primary benzamide group. This interaction would lead to a relatively planar arrangement of the core structure.

Computational analyses of related N-acylanthranilamides have shown that hindered rotation around the C(O)-NH₂ single bond can occur. Furthermore, studies on ortho-substituted tertiary aromatic amides reveal that steric hindrance from the ortho-substituent can significantly increase the rotational barrier around the aryl-carbonyl bond. In the case of this compound, the cyclobutylcarbonyl group acts as the ortho-substituent.

Due to the lack of specific experimental data for this compound, the following table presents hypothetical, but plausible, low-energy conformers based on the analysis of similar structures. The relative energies and dihedral angles are illustrative and would require specific computational studies for precise quantification.

ConformerKey Dihedral Angle (C(aryl)-C(O)-N-H)Intramolecular H-BondPredicted Relative Energy (kcal/mol)
A~0° (syn-periplanar)Yes (N-H···O=C)0 (Most Stable)
B~180° (anti-periplanar)No> 5
C~90° (syn-clinal)NoIntermediate

Table 2: Plausible Conformational Isomers of this compound. Relative energies and dihedral angles are estimations based on related structures and require further computational verification.

Exploration of 2 Cyclobutylcarbonyl Amino Benzamide As a Chemical Probe or Scaffold

Design and Synthesis of 2-[(cyclobutylcarbonyl)amino]benzamide-Based Probes for Target Identification

Chemical probes are essential tools for identifying and validating biological targets of small molecules. The design of probes based on the this compound scaffold involves the strategic incorporation of reporter tags and photoreactive groups to enable detection and covalent linkage to target proteins.

Design Strategy: A common strategy for converting a lead compound into a chemical probe involves minimal structural modification to retain biological activity. For this compound, this can be achieved by adding two key functionalities:

A photoreactive group: This group, upon exposure to UV light, forms a highly reactive species that covalently bonds to nearby amino acid residues in the target's binding site. Aryl azides are frequently used for this purpose due to their relative stability and efficient crosslinking. nih.gov

A reporter tag handle: This is a small, inert chemical group, such as an alkyne or an azide, which allows for the subsequent attachment of a reporter molecule (e.g., biotin for affinity purification or a fluorophore for imaging) via bioorthogonal chemistry like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov

These functionalities can be attached to the phenyl ring of the benzamide (B126) core, ideally at a position that does not interfere with target binding. The resulting probe allows for target engagement in a complex biological system (e.g., cell lysate or live cells), followed by UV-induced crosslinking, and finally, enrichment or visualization of the target protein.

General Synthesis: The synthesis of this compound and its probe derivatives typically follows standard amidation procedures. A common route involves the reaction of 2-aminobenzamide (B116534) with an activated form of cyclobutanecarboxylic acid.

Step 1: Activation of Carboxylic Acid: Cyclobutanecarboxylic acid can be converted to a more reactive species, such as an acyl chloride (cyclobutanecarbonyl chloride), using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Amide Coupling: The activated cyclobutanecarbonyl chloride is then reacted with 2-aminobenzamide in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, yielding the final compound. researchgate.net

An alternative method involves using peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), to directly couple 2-aminobenzamide with cyclobutanecarboxylic acid. nih.gov Synthesis of probe derivatives would require starting materials where the 2-aminobenzamide core is already modified with the necessary photoreactive and reporter handle groups.

Role of this compound as a Synthetic Scaffold in Drug Discovery Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. mdpi.comu-tokyo.ac.jp The 2-aminobenzamide core is considered a privileged structure, appearing in numerous compounds with diverse biological activities, including inhibitors of histone deacetylases (HDACs) and various kinases. nih.gov The utility of this compound as a synthetic scaffold stems from the combination of this privileged core with the advantageous properties of the cyclobutyl group.

The Benzamide Core: The 2-aminobenzamide moiety provides a rigid platform with well-defined hydrogen bond donors and acceptors (the two amide groups), which can form key interactions with protein targets. Its aromatic ring allows for π-π stacking and hydrophobic interactions. The ortho-amino group provides a key vector for substitution, allowing for systematic modification to explore the chemical space around the scaffold.

The Cyclobutyl Group: The cyclobutyl moiety confers several beneficial properties that are increasingly exploited in medicinal chemistry: nih.govlifechemicals.com

Conformational Restriction: It limits the rotational freedom of the acyl side chain, which can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity. lifechemicals.com

Metabolic Stability: Compared to linear alkyl chains, the cyclobutyl ring can be more resistant to metabolic degradation, improving the pharmacokinetic profile of a potential drug candidate. ru.nl

Hydrophobicity and Solubility: It acts as a three-dimensional hydrophobic element that can fill specific pockets in a target's active site, displacing water molecules and contributing favorably to the binding energy. ru.nl

Novelty and Patentability: The inclusion of a cyclobutane (B1203170) ring can provide structural novelty, which is important for securing intellectual property. nih.gov

By using this compound as a scaffold, chemists can generate large libraries of diverse compounds by modifying the aromatic ring or the cyclobutyl group. This allows for the rapid exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for a given biological target.

Mechanistic Studies of this compound Interactions with Biomolecular Targets

Understanding how a ligand interacts with its biological target at a molecular level is crucial for rational drug design. Mechanistic studies for this compound would focus on identifying its binding site, characterizing the kinetics of its interaction, and modeling the forces that govern complex formation.

The molecular recognition of this compound by a protein target is driven by a combination of non-covalent interactions. Based on studies of related benzamide inhibitors, the key interactions likely involve: researchgate.netnih.gov

Hydrogen Bonding: The two N-H groups of the amides can act as hydrogen bond donors, while the two carbonyl oxygens (C=O) can act as hydrogen bond acceptors. These groups frequently interact with amino acid residues in the backbone or side chains of an enzyme's active site, such as histidine, glycine, or cysteine. researchgate.net

Hydrophobic Interactions: The phenyl ring of the benzamide core and the non-polar cyclobutyl ring are well-suited to engage in hydrophobic interactions with non-polar amino acid residues like valine, leucine, isoleucine, and phenylalanine within the binding pocket.

Coordination Bonds: In the case of metalloenzymes, such as histone deacetylases (HDACs), the 2-aminobenzamide scaffold is known to chelate the catalytic zinc ion in the active site, a critical interaction for potent inhibition. nih.gov

The specific geometry and combination of these interactions determine the affinity and selectivity of the compound for its target.

Enzyme kinetics studies are performed to determine the mechanism by which a compound inhibits its target enzyme. The primary mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition, each affecting the enzyme's kinetic parameters (Michaelis constant, Kₘ, and maximum velocity, Vₘₐₓ) differently. libretexts.org For instance, benzamidine, a simple benzamide derivative, is known to be a competitive inhibitor of trypsin-like proteases. scielo.br

Derivatives of the this compound scaffold would be evaluated to determine their mode of inhibition. This is typically done by measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. youtube.com

Table 1: Characteristics of Common Enzyme Inhibition Mechanisms
Inhibition TypeInhibitor Binding SiteEffect on KₘEffect on VₘₐₓDescription
CompetitiveBinds to the enzyme's active site, preventing substrate binding.IncreasesUnchangedInhibition can be overcome by increasing substrate concentration. libretexts.org
Non-competitiveBinds to an allosteric site on the enzyme or enzyme-substrate complex.UnchangedDecreasesInhibitor binding does not prevent substrate binding, but prevents product formation. youtube.com
UncompetitiveBinds only to the enzyme-substrate (ES) complex at an allosteric site.DecreasesDecreasesInhibition is most effective at high substrate concentrations.
MixedBinds to an allosteric site on either the free enzyme or the ES complex, often with different affinities.Variable (Increases or Decreases)DecreasesA combination of competitive and non-competitive inhibition. youtube.com

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interaction between a ligand and its protein target. mdpi.com

Molecular Docking Process:

Preparation: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The 3D structure of this compound is generated and optimized using computational chemistry software. nih.gov

Simulation: Docking software systematically places the ligand into the defined binding site of the protein in various orientations and conformations. mdpi.com

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions. nih.govmdpi.com

For this compound, docking studies would predict the specific hydrogen bonds formed by its amide groups with residues like ARG63 or THR65 and identify hydrophobic contacts between its phenyl and cyclobutyl rings and residues like TYR214, as has been seen with other benzamide derivatives. nih.gov These computational models provide valuable hypotheses about the binding mode that can guide further optimization of the scaffold.

Applications in Chemical Biology Research Beyond Pharmaceutical Development

While scaffolds like this compound are primarily explored for drug discovery, they also have significant applications in broader chemical biology research.

Tool Compounds: Optimized derivatives can serve as selective "tool compounds" to probe the function of a specific protein in biological pathways. By inhibiting a single target, researchers can study the downstream cellular consequences, helping to elucidate complex biological networks.

Target Validation: Chemical probes derived from this scaffold can be used in activity-based protein profiling (ABPP) experiments. These experiments help to confirm target engagement in a cellular context and can uncover previously unknown "off-targets," providing a more complete understanding of a compound's biological effects.

Diagnostic Agents: If the scaffold binds to a biomarker associated with a specific disease, it can be modified with imaging agents (e.g., radioisotopes for Positron Emission Tomography or PET) to create diagnostic tools. For example, 2-arylbenzothiazole scaffolds have been investigated for the diagnosis of Alzheimer's disease. eurekaselect.com

The versatility of the this compound structure makes it a powerful platform not only for developing new therapeutics but also for creating sophisticated tools to explore the frontiers of biology.

Advanced Analytical Methodologies for 2 Cyclobutylcarbonyl Amino Benzamide in Research Settings

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For 2-[(cyclobutylcarbonyl)amino]benzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play crucial roles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely utilized analytical tool for the assessment of this compound, owing to its versatility, high resolution, and sensitivity. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification and purity evaluation of this compound. These methods are essential for routine quality control and for stability-indicating assays, which are designed to separate the active compound from its potential degradation products.

A common approach involves the use of a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds like this compound. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often a buffer to control the pH and ensure reproducible ionization of the analyte. The selection of the mobile phase composition is critical for achieving optimal separation. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for routine analysis. However, for complex samples containing a wide range of impurities, a gradient elution, where the mobile phase composition is changed over time, may be necessary to achieve the desired resolution.

Detection is most commonly performed using a UV-Vis detector, as the benzamide (B126) chromophore in the molecule absorbs ultraviolet light. The choice of wavelength is determined by the absorption maximum of this compound, which is typically in the range of 250-280 nm.

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 265 nm270 nm
Injection Volume 20 µL10 µL
Column Temperature Ambient30 °C

Gas Chromatography (GC) (if applicable for volatile derivatives)

While HPLC is the preferred method for the analysis of this compound due to its non-volatile and thermally labile nature, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or for the compound itself after appropriate derivatization. Direct analysis of this compound by GC is challenging due to its high boiling point and potential for thermal degradation in the injector and column.

To overcome these limitations, a derivatization step is typically required to convert the non-volatile amide into a more volatile and thermally stable derivative. Common derivatization reagents for amides include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogens on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. jfda-online.comscribd.com This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. researchgate.netyoutube.com

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection specificity of spectroscopy, are indispensable for the unambiguous identification of this compound and its related substances, especially at trace levels.

LC-MS and GC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound in complex matrices, such as biological fluids or degradation studies. The LC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z).

In a typical LC-MS method for this compound, a C18 column is used for separation with a mobile phase consisting of a mixture of acetonitrile and water containing a small amount of an acid, such as formic acid, to promote protonation of the analyte. Electrospray ionization (ESI) is a commonly used ionization technique for this type of compound, as it is a soft ionization method that minimizes fragmentation and produces a prominent protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This technique is highly specific and sensitive, making it ideal for pharmacokinetic studies and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of derivatized this compound. The GC separates the TMS-derivative from other volatile components, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivative. nih.gov This can be particularly useful for identifying and quantifying volatile impurities that may not be amenable to LC-MS analysis.

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound in bulk drug and simple formulations. This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).

To perform a spectrophotometric analysis, a solution of this compound is prepared in a suitable solvent, typically methanol or ethanol, in which the compound is freely soluble and stable. The absorbance of the solution is then measured at the wavelength of maximum absorption (λmax). The λmax for this compound is typically observed around 265-270 nm. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample can then be determined by interpolating its absorbance value on the calibration curve.

Polymorphism and Solid State Characteristics of 2 Cyclobutylcarbonyl Amino Benzamide

Identification and Characterization of Different Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound have the same chemical composition but different internal crystal lattices. These structural differences can lead to variations in physicochemical properties.

A typical investigation into the crystalline forms of a compound would involve screening for polymorphs under various conditions of temperature, solvent, and pressure. Once different forms are obtained, they are thoroughly characterized using a range of analytical techniques.

Table 1: Standard Techniques for Characterizing Crystalline Forms

Analytical TechniqueInformation Provided
X-Ray Powder Diffraction (XRPD)Provides a unique fingerprint for each crystalline form based on the diffraction pattern of X-rays by the crystal lattice.
Differential Scanning Calorimetry (DSC)Measures the heat flow associated with thermal transitions like melting and crystallization, which are unique for different polymorphs.
Thermogravimetric Analysis (TGA)Determines changes in weight in relation to a change in temperature, useful for identifying solvates and hydrates.
Infrared (IR) and Raman SpectroscopyProvides information on the vibrational modes of molecules, which can differ between polymorphs due to different intermolecular interactions.
Solid-State Nuclear Magnetic Resonance (ssNMR)Offers detailed information about the local molecular environment in the solid state, capable of distinguishing between different crystalline arrangements.

Without experimental data for 2-[(cyclobutylcarbonyl)amino]benzamide, it is not possible to detail any specific crystalline forms or their characteristics.

Co-crystallization Strategies with this compound

Co-crystallization is a technique used to modify the physicochemical properties of an API by forming a new crystalline solid that consists of the API and a co-former in a specific stoichiometric ratio. nih.gov This strategy is often employed to enhance solubility, dissolution rate, stability, and manufacturability without altering the chemical structure of the API itself. nih.govnih.gov

The selection of a suitable co-former is a critical step and is often guided by principles of crystal engineering, considering the potential for non-covalent interactions, such as hydrogen bonding, between the API and the co-former. nih.gov Given the structure of this compound, which contains hydrogen bond donors and acceptors in its amide and benzamide (B126) functionalities, a variety of co-formers could theoretically be explored.

Table 2: Potential Co-formers for Benzamide-Containing Compounds

Co-former ClassExamplesRationale for Selection
Carboxylic AcidsOxalic Acid, Salicylic AcidCapable of forming strong hydrogen bonds with the amide groups of the API. nih.gov
Other AmidesNicotinamideCan form amide-amide hydrogen bonding synthons.
PhenolsResorcinol, HydroquinoneHydroxyl groups can act as hydrogen bond donors to the carbonyl oxygen of the API.

Research into co-crystallization of this compound would involve screening various co-formers and crystallization techniques (e.g., liquid-assisted grinding, slurry crystallization, evaporation) and then characterizing the resulting solids to confirm co-crystal formation and evaluate their properties. No such studies have been publicly reported for this compound.

Amorphous Solid Dispersions Research

An amorphous solid dispersion (ASD) is a solid in which the API is dispersed in an amorphous state within a carrier matrix, typically a polymer. nih.gov This approach is a common and effective strategy for improving the oral bioavailability of poorly water-soluble drugs. nih.govnih.gov By presenting the drug in a high-energy amorphous form, ASDs can achieve higher apparent solubility and faster dissolution rates compared to the crystalline form. researchgate.netmdpi.com

The development of an ASD for this compound would involve several key steps:

Polymer Selection: Choosing an appropriate polymer is crucial for the physical stability of the amorphous drug, preventing it from crystallizing over time. Common polymers include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and copovidone. nih.gov

Manufacturing Method: ASDs are typically produced by methods such as spray drying or hot-melt extrusion. nih.gov The choice of method depends on the thermal stability and solubility of the drug and polymer.

Characterization: The resulting dispersion must be characterized to confirm that the drug is amorphous and homogeneously dispersed within the polymer matrix. nih.gov Techniques like XRPD and DSC are essential for this purpose. nih.gov

Performance and Stability Testing: The dissolution performance of the ASD would be compared to the crystalline drug. nih.gov Long-term stability studies are also necessary to ensure the amorphous form is maintained during storage. researchgate.net

Table 3: Common Polymers Used in Amorphous Solid Dispersions

PolymerAbbreviationKey Properties
PolyvinylpyrrolidonePVPGood solubilizer, forms stable ASDs.
Hydroxypropyl MethylcelluloseHPMCCan inhibit crystallization and maintain supersaturation.
Copovidone (Vinylpyrrolidone-vinyl acetate (B1210297) copolymer)Offers a balance of properties for dissolution enhancement and stability. nih.gov
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)Acts as a solubilizer and has good extrusion properties.

As with polymorphism and co-crystallization, there is no published research on the development or evaluation of amorphous solid dispersions containing this compound.

The solid-state chemistry of this compound remains an unexplored area in the public scientific record. While the theoretical framework and experimental techniques for investigating polymorphism, co-crystallization, and amorphous solid dispersions are well-established, no specific data exists for this compound. Such research would be a necessary prerequisite for any potential pharmaceutical development of this compound to understand and optimize its physical and biopharmaceutical properties.

Future Research Directions and Open Questions Regarding 2 Cyclobutylcarbonyl Amino Benzamide

Untapped Synthetic Avenues

The synthesis of 2-[(cyclobutylcarbonyl)amino]benzamide would likely follow established amide bond formation protocols. However, several less-explored, yet potentially advantageous, synthetic routes could be investigated.

A common approach would involve the acylation of 2-aminobenzamide (B116534) with cyclobutanecarbonyl chloride. Future research could focus on optimizing this reaction using greener and more efficient coupling reagents and catalysts. For instance, moving away from traditional stoichiometric activating agents to catalytic methods would be a significant advancement.

Alternative synthetic strategies that remain largely untapped for this specific molecule include:

Direct C-H Amination/Amidation: Advanced methods involving the direct functionalization of the C-H bonds of a cyclobutane (B1203170) precursor with a benzamide (B126) moiety, or vice-versa, could offer a more atom-economical synthesis.

Reductive Amination Routes: An alternative could involve the reductive amination of a suitable keto-acid or keto-ester precursor, followed by cyclization and amidation steps.

Flow Chemistry Synthesis: Continuous flow processes could offer improved control over reaction parameters, leading to higher yields and purity, and facilitating safer handling of potentially hazardous reagents. Investigating the synthesis of this compound using flow chemistry could be a promising avenue for scalable and efficient production.

Synthetic MethodStarting MaterialsPotential Advantages
Acylation2-aminobenzamide, Cyclobutanecarbonyl chlorideWell-established, reliable
Direct C-H AminationCyclobutane, 2-aminobenzamide derivativeAtom-economical, potentially fewer steps
Reductive AminationKeto-acid/ester precursor, amine sourceAccess to diverse analogs
Flow ChemistryOptimized reagents for continuous processScalability, improved safety and control

Deeper Mechanistic Insights into Reactivity

The reactivity of this compound is predicted to be influenced by the interplay between the cyclobutyl ring, the amide linker, and the benzamide core. A number of open questions regarding its reactivity warrant deeper mechanistic investigation.

The presence of two amide groups and an aromatic amine offers multiple sites for potential reactions. Understanding the relative reactivity of the N-H protons and the susceptibility of the carbonyl groups to nucleophilic attack is crucial. Kinetic studies could elucidate the reaction pathways for hydrolysis, substitution, and other transformations under various conditions. nih.gov

Furthermore, the cyclobutyl group itself can participate in or influence reactions. Ring-opening or rearrangement reactions of the cyclobutyl moiety under certain conditions (e.g., thermal, photochemical, or catalytic) are a possibility that has not been explored for this compound. Mechanistic studies, potentially using isotopic labeling, could provide a clearer picture of these processes.

Novel Applications as a Chemical Tool or Building Block

While no specific applications for this compound have been reported, its structure suggests potential as a versatile chemical tool or building block in several areas.

Fragment-Based Drug Discovery: The molecule's size and functional groups make it an interesting candidate for fragment-based screening libraries in the search for new therapeutic agents. The benzamide motif is present in a wide range of biologically active compounds. researchgate.net

Coordination Chemistry: The two amide functionalities and the aromatic ring could act as ligands for metal ions. Research into its coordination chemistry could lead to the development of new catalysts or materials with interesting electronic or magnetic properties.

Supramolecular Chemistry: The hydrogen bond donor and acceptor sites on the molecule could be exploited for the construction of self-assembling systems, such as gels, liquid crystals, or molecular capsules.

The 2-aminobenzamide core is a known precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with diverse biological activities. rsc.org Future work could explore the use of this compound as a starting material for the synthesis of novel, functionalized quinazolinones.

Advanced Computational Studies for Enhanced Understanding

Computational chemistry offers a powerful tool to investigate the properties of this compound and guide future experimental work.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites within the molecule. nih.gov This can include calculating pKa values, mapping the electrostatic potential to identify nucleophilic and electrophilic regions, and modeling transition states for potential reactions. Such studies could help in designing synthetic routes and predicting the stability of the compound.

Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis). By calculating theoretical spectra, a more precise assignment of experimental signals can be achieved, leading to a more confident structural elucidation.

Computational MethodResearch QuestionPotential Insights
Conformational AnalysisWhat are the stable 3D structures?Understanding molecular shape and flexibility.
DFT CalculationsWhich parts of the molecule are most reactive?Guiding synthetic and reactivity studies.
Molecular DynamicsHow does the molecule behave in solution?Simulating interactions with solvents and other molecules.
Spectroscopic PredictionWhat do the NMR and IR spectra look like?Aiding in experimental characterization.

Q & A

Q. What are the optimal synthetic routes for 2-[(cyclobutylcarbonyl)amino]benzamide in laboratory settings?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Cyclobutylcarbonyl chloride preparation : React cyclobutane carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Amide coupling : React the acyl chloride with 2-aminobenzamide under anhydrous conditions, using a base like triethylamine (Et₃N) to neutralize HCl byproducts.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Key challenges include controlling reaction exothermicity during acylation and minimizing hydrolysis of the acyl chloride intermediate .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and cyclobutyl protons (δ 1.5–3.0 ppm). Carbonyl signals (amide C=O: ~168 ppm; cyclobutyl C=O: ~175 ppm) confirm successful acylation .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 245.1) and fragmentation patterns to distinguish regioisomers.
  • IR Spectroscopy : Identify amide N–H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Contradictions may arise from assay variability or cell-specific metabolism. To address this:

Cross-validation : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3 activation) to confirm activity .

Metabolic profiling : Analyze intracellular metabolite stability via LC-MS to identify degradation products influencing potency .

Structural analogs : Compare activity of derivatives (e.g., cyclopentyl or cyclohexyl analogs) to isolate cyclobutyl-specific effects .

Q. What computational strategies are recommended for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs. The cyclobutyl group may occupy hydrophobic pockets, while the amide forms hydrogen bonds .
  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic attack sites .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation effects on amide hydrolysis) .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound for enhanced selectivity?

  • Methodological Answer :

Core modifications : Introduce electron-withdrawing groups (e.g., –NO₂ at the benzamide para position) to modulate π-π stacking with target proteins .

Cyclobutyl substitution : Replace cyclobutyl with spirocyclic or fused rings (e.g., bicyclo[2.2.1]heptane) to probe steric effects on target engagement .

Pharmacokinetic screening : Use Caco-2 monolayers to evaluate permeability and cytochrome P450 inhibition assays (e.g., CYP3A4) to prioritize candidates with minimal off-target effects .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.